4-Chloro-2-fluoro-5-methylphenylacetonitrile

Vue d'ensemble

Description

4-Chloro-2-fluoro-5-methylphenylacetonitrile (4-CFMPA) is an important organic compound used in a wide range of scientific research applications. It is a colorless liquid with a melting point of -5 °C and a boiling point of 132 °C. 4-CFMPA is widely used in laboratory experiments, owing to its unique properties, such as its low toxicity, high solubility in both polar and nonpolar solvents, and its low reactivity. It is also a versatile platform for the synthesis of a range of other compounds.

Applications De Recherche Scientifique

Photoheterolysis in Synthesis

Irradiation of haloanilines like 4-chloro-N,N-dimethylaniline in acetonitrile leads to heterolytic dehalogenation, facilitating the synthesis of various aniline derivatives. This process, observed in the presence of benzene and alkenes, results in the formation of compounds like 4-(Dimethylamino)biphenyl and β-chloroalkylanilines (Fagnoni, Mella, & Albini, 1999).

Anionic Chlorination Method

A rapid and efficient method to abstract chlorine from compounds like 2-chloro-2-fluoro-2-phenylacetonitrile, utilizing metalated nitriles and enolates, has been developed. This method produces a range of chloronitriles and chloroesters, addressing the challenge of synthesizing alpha-chloronitriles under mild conditions (Pitta & Fleming, 2010).

Contaminant Sequestration in Plants

Studies using nuclear magnetic resonance (NMR) have investigated the fate of halogenated phenols in plants. 4-Chloro-2-fluorophenol and its metabolites were detected in plant extracts, with the identification of several fluorinated metabolites. This research provides insight into the accumulation and transformation of such contaminants in aquatic plant systems (Tront & Saunders, 2007).

Preparation of HIV NNRTI Intermediate

A synthetic preparation of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate for HIV non-nucleoside reverse transcriptase inhibitors, was described. This efficient synthesis involved multiple steps and addressed the challenge of hazardous intermediates (Mayes et al., 2010).

Novel Synthesis Routes

Innovative synthesis methods for compounds like 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, used in the preparation of key intermediates for pesticides, have been developed. These methods include the Schiemann reaction and chlorosulfonation, offering alternative routes to existing methodologies (Du, Chen, Zheng, & Xu, 2005).

Propriétés

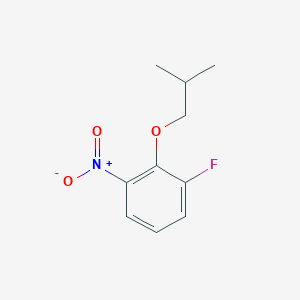

IUPAC Name |

2-(4-chloro-2-fluoro-5-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN/c1-6-4-7(2-3-12)9(11)5-8(6)10/h4-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVSNVUPMJZAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501250429 | |

| Record name | 4-Chloro-2-fluoro-5-methylbenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242314-99-3 | |

| Record name | 4-Chloro-2-fluoro-5-methylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242314-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-5-methylbenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

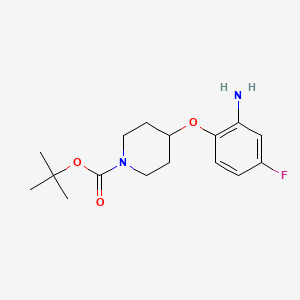

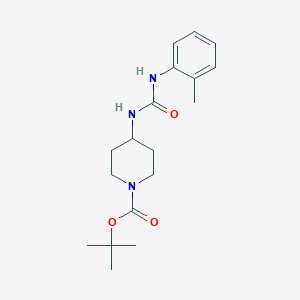

![tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027115.png)

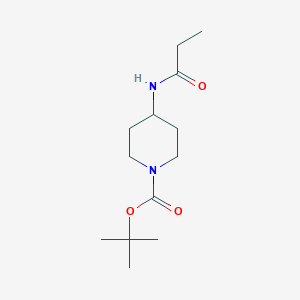

![4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027118.png)

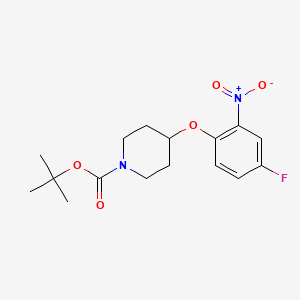

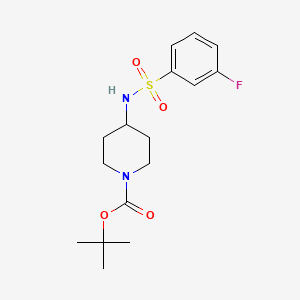

![tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027123.png)